1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of multiple functional groups, including methoxyphenyl, trifluoromethyl, pyrimidinyl, and pyrazol-5-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the trifluoromethyl groups, and the final assembly of the pyrazol-5-ol moiety. Common reagents used in these reactions include trifluoromethylating agents, such as Umemoto’s reagents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the methoxyphenyl and pyrimidinyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrimidinyl and pyrazol-5-ol moieties are crucial for binding to specific receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: shares similarities with other trifluoromethylated compounds, such as trifluoromethylstyrenes and trifluoromethyl ketones
Trifluoromethylstyrenes: Known for their versatility as synthetic intermediates and their applications in organic synthesis.
Trifluoromethyl ketones: Valued for their properties and applications in medicinal chemistry and materials science
Uniqueness
The uniqueness of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, while the pyrimidinyl and pyrazol-5-ol moieties provide specific binding interactions with biological targets .
Properties
Molecular Formula |
C22H16F6N4O2 |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C22H16F6N4O2/c1-34-15-9-5-8-14(10-15)16-11-18(21(23,24)25)30-19(29-16)32-20(33,22(26,27)28)12-17(31-32)13-6-3-2-4-7-13/h2-11,33H,12H2,1H3 |
InChI Key |
XZFYHEIYVVCQGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C(CC(=N3)C4=CC=CC=C4)(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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